Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 245.71 g/mol. This compound belongs to the class of pyrazolo-diazepine derivatives, which are recognized for their potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting various biological pathways.
This compound is classified under the category of heterocyclic compounds due to its incorporation of nitrogen atoms within its ring structure. It is derived from the fusion of a pyrazole and diazepine ring system, making it a unique scaffold for drug design. The compound can be sourced from chemical suppliers and is often utilized in research settings focusing on drug development and synthesis.
The synthesis of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques such as column chromatography are employed for purification.
The molecular structure of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride features a fused ring system that includes both pyrazole and diazepine moieties. The presence of multiple nitrogen atoms contributes to its unique chemical properties.
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9-6-8-7-11-4-3-5-13(8)12-9;/h6,11H,2-5,7H2,1H3;1H
UYLFMOBUIHIYRA-UHFFFAOYSA-N
These identifiers are essential for researchers seeking to locate specific data regarding this compound in chemical databases.
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride can participate in various chemical reactions:
The specific reaction conditions such as reagents used and temperatures can vary significantly depending on the desired outcome of the synthesis or modification process.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile allows it to serve as a versatile building block in organic synthesis.
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride has significant applications in medicinal chemistry:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4